

# Application Notes and Protocols for Native Chemical Ligation using a Thiocholine Catalyst

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## Compound of Interest

Compound Name: Thiocholine chloride

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These application notes provide a detailed protocol for Native Chemical Ligation (NCL) utilizing thiocholine as a thiol catalyst. This method is presented as a practical alternative to more common catalysts, such as 4-mercaptophenylacetic acid (MPAA), particularly when subsequent desulfurization steps are required. Thiocholine, an odorless and highly hydrophilic alkyl thiol, offers comparable reactivity to other alkyl thioesters and demonstrates superior performance as a thiol additive in desulfurization reactions.<sup>[1][2][3]</sup>

## Introduction to Thiocholine-Mediated Native Chemical Ligation

Native Chemical Ligation (NCL) is a cornerstone technology in chemical protein synthesis, enabling the formation of a native peptide bond between two unprotected peptide segments.<sup>[4]</sup><sup>[5]</sup> The reaction typically involves a peptide with a C-terminal thioester and another with an N-terminal cysteine. The efficiency of NCL is often enhanced by the addition of a thiol catalyst, which facilitates the key thiol-thioester exchange step.<sup>[6][7]</sup>

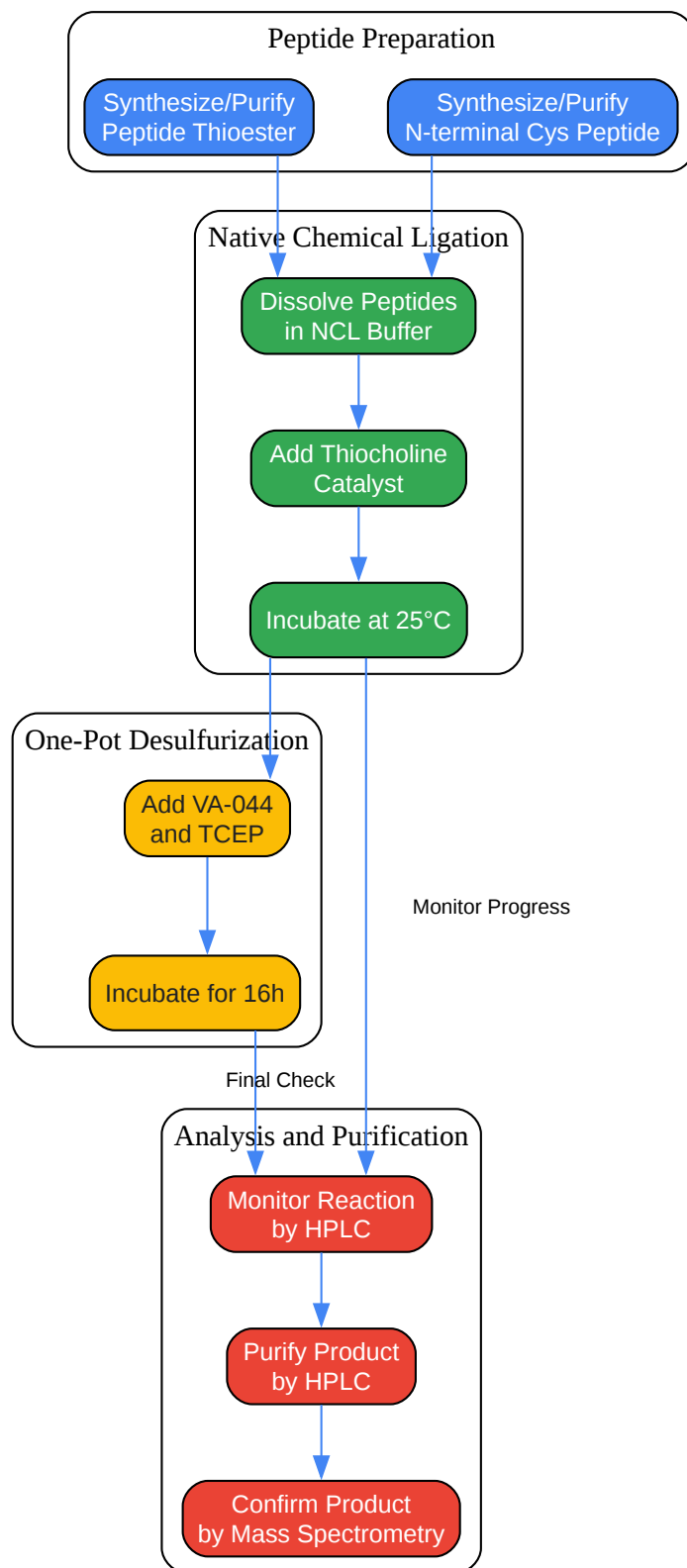
Thiocholine (pKa ~7.8) has emerged as a viable thiol catalyst for NCL.<sup>[1]</sup> Its utility is particularly notable in one-pot ligation and desulfurization procedures, where the conversion of the newly formed cysteine residue to alanine is desired.<sup>[2][8]</sup> Unlike aryl thiols such as MPAA, which can inhibit subsequent free-radical desulfurization, thiocholine actively promotes this reaction.<sup>[1]</sup>

## Reaction Mechanism and Workflow

The thiocholine-catalyzed NCL reaction follows the established two-step mechanism of NCL. First, a reversible transthioesterification occurs between the peptide C-terminal thioester and thiocholine, forming a more reactive thiocholine-peptide thioester intermediate. This is followed by a rapid, irreversible intramolecular S-to-N acyl shift, yielding the final ligated product with a native peptide bond at the ligation site.

## Experimental Workflow

The general workflow for a thiocholine-mediated NCL followed by a one-pot desulfurization is outlined below.



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Caption: Workflow for Thiocholine-Mediated NCL and Desulfurization.

## Quantitative Data

The performance of thiocholine as a catalyst in NCL can be evaluated by its reaction kinetics and hydrolytic stability. The following tables summarize key quantitative data from studies on a model peptide system.<sup>[1]</sup>

Table 1: Hydrolytic Stability and NCL Reactivity of Peptide Thioesters<sup>[1]</sup>

Thioester Type	Hydrolysis Rate Constant (k <sub>1</sub> ) (s <sup>-1</sup> )	NCL Rate Constant (k <sub>2</sub> ) (M <sup>-1</sup> s <sup>-1</sup> )
Thiocholine	7.5 x 10 <sup>-7</sup>	1.2
TFET	N/A	3.4
MTG	N/A	1.6
MESNa	N/A	6.9 x 10 <sup>-2</sup>
TGA	N/A	4.1 x 10 <sup>-2</sup>

TFET: 2,2,2-trifluoroethanethiol; MTG: methyl thioglycolate; MESNa: 2-mercaptoethanesulfonate; TGA: thioglycolic acid.

Table 2: Comparison of Thiol Additives in Desulfurization Reaction<sup>[1]</sup>

Thiol Additive	Reaction Completion
Thiocholine	~1 hour
MESNa	~1 hour
Glutathione (GSH)	~1 hour
MTG	Significantly slower
MPAA	Incomplete after several days

## Experimental Protocols

### Materials

- Peptide with C-terminal thioester (e.g., MESNa thioester)
- Peptide with N-terminal cysteine
- **Thiocholine chloride**
- Guanidine hydrochloride (Gn·HCl)
- Sodium phosphate ( $\text{NaH}_2\text{PO}_4$ )
- Tris(2-carboxyethyl)phosphine (TCEP)
- VA-044 (radical initiator for desulfurization)
- Acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Deionized water

## Protocol 1: Thiocholine-Mediated Native Chemical Ligation

This protocol describes the ligation of two peptide fragments using thiocholine as a catalyst.

- **Prepare NCL Buffer:** Prepare a stock solution of NCL buffer consisting of 6 M Gn·HCl and 200 mM  $\text{NaH}_2\text{PO}_4$ , adjusted to pH 7.0.
- **Dissolve Peptides:** Dissolve the peptide with the C-terminal thioester and the peptide with the N-terminal cysteine in the NCL buffer to a final concentration of approximately 1 mM each.
- **Add Thiocholine:** Add thiocholine to the reaction mixture to a final concentration of 80 mM.
- **Incubate:** Incubate the reaction mixture at 25°C.
- **Monitor Reaction:** Monitor the progress of the ligation reaction by analytical reversed-phase high-performance liquid chromatography (RP-HPLC). A typical reaction time to observe

significant product formation is around 4 hours.[2]

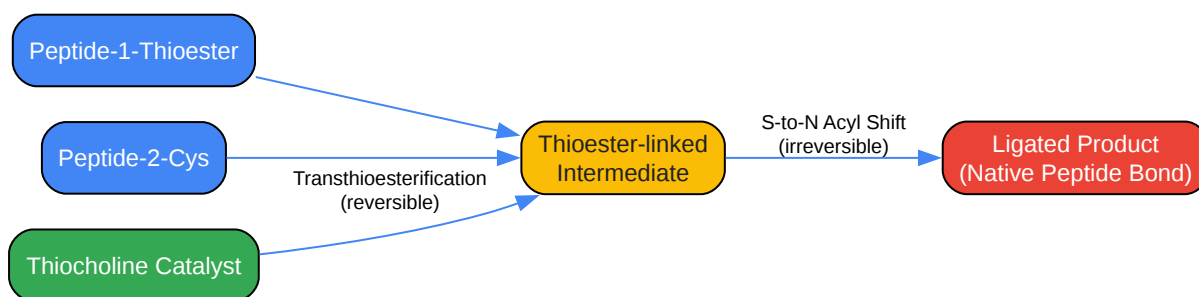
## Protocol 2: One-Pot NCL and Desulfurization

This protocol is adapted for the synthesis of proteins where the ligation junction cysteine is subsequently converted to alanine.

- Perform NCL: Follow steps 1-4 of Protocol 1. The ligation is typically allowed to proceed for 4 hours.[2]
- Initiate Desulfurization: To the same reaction vessel, add the radical initiator VA-044 to a final concentration of 20 mM and additional TCEP to a final concentration of 300 mM.[1]
- Incubate for Desulfurization: Continue to incubate the reaction mixture for an additional 16 hours to allow for complete desulfurization.[2]
- Purification: Purify the final desulfurized product by preparative RP-HPLC.
- Analysis: Confirm the identity of the purified product by mass spectrometry.

## Logical Relationship of NCL Mechanism

The core of NCL is a two-step chemical transformation that is highly chemoselective.



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Caption: Mechanism of Thiocholine-Catalyzed Native Chemical Ligation.

## Conclusion

Thiocholine serves as an effective and practical thiol catalyst for native chemical ligation. Its performance is comparable to other alkyl thiols in the ligation step and it offers a distinct advantage in subsequent one-pot desulfurization reactions. These protocols and data provide a comprehensive guide for researchers looking to implement thiocholine-mediated NCL in their chemical protein synthesis workflows.

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